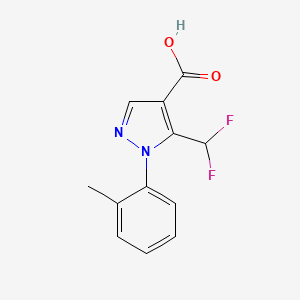

![molecular formula C7H12ClF2N B2487750 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2408973-16-8](/img/structure/B2487750.png)

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride” seems to be a complex organic molecule. It appears to contain a bicyclo[3.1.0]hexane core, which is a prevalent scaffold in natural products and synthetic bioactive compounds .

Synthesis Analysis

Bicyclo[3.1.0]hexanes can be synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it can yield a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis

The synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines is a key chemical reaction . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Aplicaciones Científicas De Investigación

- The synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines provides valuable building blocks for medicinal chemistry. The reaction is highly diastereoselective when using difluorocyclopropenes, leading to important scaffolds with three contiguous stereocenters. Researchers can explore these bicyclic structures for drug design and optimization.

- Bicyclo[2.1.1]hexanes, which can be accessed through photocatalytic cycloaddition reactions, serve as bioisosteres for benzene derivatives. These bridge-substituted structures represent ortho-, meta-, and polysubstituted benzene analogs. Researchers can use them to explore chemical space otherwise inaccessible to aromatic motifs .

- The modular approach to 1,2-disubstituted bicyclo[2.1.1]hexane modules via photochemistry enables the creation of sp3-rich chemical scaffolds. These compact modules can be readily derivatized, opening up new avenues for drug discovery and material science .

Medicinal Chemistry and Drug Development

Bioisosteric Replacement for Benzene Derivatives

Exploring New Chemical Space

Propiedades

IUPAC Name |

(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYLMRJYVCURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)